molecular formula C15H13NO4 B1339248 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone CAS No. 32437-48-2

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone

Cat. No.: B1339248
CAS No.: 32437-48-2
M. Wt: 271.27 g/mol
InChI Key: DZVMNHBAJBTQOO-UHFFFAOYSA-N
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Description

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone is an organic compound characterized by the presence of a nitrophenyl group attached to a methoxyphenyl moiety through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone typically involves the reaction of 4-nitrobenzyl chloride with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that exert the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[(4-Nitrophenyl)methoxy]phenyl]ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[2-[(4-nitrophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-11(17)14-4-2-3-5-15(14)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVMNHBAJBTQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569892
Record name 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32437-48-2
Record name 1-{2-[(4-Nitrophenyl)methoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2′-hydroxyacetophenone (5.000 g, 36.724 mmol) in acetonitrile (200 mL) was added potassium carbonate (7.613 g, 55.086 mmol). The mixture was stirred at 50° C. for 30 min. 4-Nitrobenzyl bromide (8.727 g, 40.396 mmol) was added to the mixture, and the stirring was continued at 50° C. for 12 hrs. Potassium carbonate (0.508 g, 3.672 mmol) and 4-nitrobenzyl bromide (0.793 g, 3.672 mmol) were added to the mixture and the resulting mixture was stirred at 50° C. for 12 hrs. After cooled to room temperature, the reaction mixture was concentrated under reduced pressure and diluted with ethyl acetate. The organic phase was washed with water, dried over Na2SO4, filtered, and concentrated. The resulting residue was washed with hexane to give 1-{2-[(4-nitrobenzyl)oxy]phenyl}ethanone as a white solid. (8.900 g, yield; 89%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.613 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.727 g
Type
reactant
Reaction Step Two
Quantity
0.508 g
Type
reactant
Reaction Step Three
Quantity
0.793 g
Type
reactant
Reaction Step Three

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